molecular formula C15H9F3INO B4718740 2,2,2-trifluoro-1-(6-iodo-9-methyl-9H-carbazol-3-yl)ethanone

2,2,2-trifluoro-1-(6-iodo-9-methyl-9H-carbazol-3-yl)ethanone

Cat. No. B4718740
M. Wt: 403.14 g/mol
InChI Key: CDPGPMLILCSZBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-trifluoro-1-(6-iodo-9-methyl-9H-carbazol-3-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a synthetic compound that has been synthesized using various methods and has been found to have several potential applications in scientific research.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-1-(6-iodo-9-methyl-9H-carbazol-3-yl)ethanone involves the inhibition of enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes play a crucial role in the regulation of neurotransmitters in the brain. Inhibition of these enzymes leads to an increase in the levels of neurotransmitters such as acetylcholine and dopamine, which can improve cognitive function and alleviate the symptoms of neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,2,2-trifluoro-1-(6-iodo-9-methyl-9H-carbazol-3-yl)ethanone have been studied extensively in scientific research. It has been found to have a significant impact on the levels of neurotransmitters in the brain, leading to improvements in cognitive function. It has also been found to have antioxidant properties, which can protect against oxidative stress and reduce inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,2,2-trifluoro-1-(6-iodo-9-methyl-9H-carbazol-3-yl)ethanone for lab experiments is its potent inhibitory activity against various enzymes. This makes it a valuable tool for studying the mechanisms of enzyme inhibition and the development of drugs for the treatment of neurological disorders. However, one of the limitations of this compound is its complex synthesis method, which can make it challenging to produce in large quantities.

Future Directions

There are several potential future directions for research involving 2,2,2-trifluoro-1-(6-iodo-9-methyl-9H-carbazol-3-yl)ethanone. One of the most promising areas of research is the development of drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to explore the potential antioxidant and anti-inflammatory properties of this compound and its potential applications in other areas of scientific research.
Conclusion
In conclusion, 2,2,2-trifluoro-1-(6-iodo-9-methyl-9H-carbazol-3-yl)ethanone is a synthetic compound that has several potential applications in scientific research. Its potent inhibitory activity against various enzymes makes it a valuable tool for studying the mechanisms of enzyme inhibition and the development of drugs for the treatment of neurological disorders. Further research is needed to explore its potential applications in other areas of scientific research.

Scientific Research Applications

2,2,2-trifluoro-1-(6-iodo-9-methyl-9H-carbazol-3-yl)ethanone has several potential applications in scientific research. It has been found to be a potent inhibitor of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This makes it a potential candidate for the development of drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2,2,2-trifluoro-1-(6-iodo-9-methylcarbazol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3INO/c1-20-12-4-2-8(14(21)15(16,17)18)6-10(12)11-7-9(19)3-5-13(11)20/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDPGPMLILCSZBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)C(F)(F)F)C3=C1C=CC(=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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